N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a chemical compound with potential applications in pharmaceutical research, particularly in the field of neuropharmacology. This compound features a complex structure that includes a piperazine moiety, which is often associated with various biological activities, including neuroprotective effects.
This compound can be classified as an arylacetamide derivative due to its acetamide functional group attached to an aromatic system. The presence of fluorine atoms enhances its pharmacological properties, making it a subject of interest for drug development. The compound's structure suggests it may interact with neurotransmitter systems, potentially influencing neurological functions.
The synthesis of N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach includes:
These steps require careful optimization of reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
The molecular formula for N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is . Its structure can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and potential binding interactions.
N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide may undergo various chemical reactions typical of amides and aromatic compounds:
These reactions are crucial for understanding the compound's stability and reactivity in biological systems.
The mechanism of action for N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide likely involves modulation of neurotransmitter receptors or transporters. Piperazine derivatives are known to interact with serotonin receptors (such as 5-HT receptors) and dopamine receptors, influencing synaptic transmission and neuronal excitability.
Experimental studies may reveal specific binding affinities and functional outcomes related to receptor activation or inhibition, contributing to its potential therapeutic effects in neurodegenerative diseases or psychiatric disorders.
The presence of fluorine enhances the compound's stability against metabolic degradation while potentially improving its bioavailability.
N-(2,5-difluorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide has potential applications in:
This compound exemplifies the ongoing efforts in medicinal chemistry to design new therapeutic agents targeting complex neurological conditions.
The structural complexity of this compound enables potent activity against multidrug-resistant (MDR) Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). The 2,5-difluorophenyl moiety enhances membrane penetration through increased lipophilicity (calculated LogP ≈ 3.2), facilitating accumulation in bacterial cells. Meanwhile, the 4-fluorophenylpiperazine component disrupts cell wall biosynthesis by binding penicillin-binding protein 2a (PBP2a), a key enzyme in peptidoglycan cross-linking that confers β-lactam resistance in MRSA .
Table 1: In Vitro Antimicrobial Activity Profile
Pathogen Strain | MIC (µg/mL) | Resistance Profile |
---|---|---|
MRSA (ATCC 43300) | 8 | β-lactams, macrolides |
VRE (Clinical isolate) | 16 | Vancomycin, aminoglycosides |
Pseudomonas aeruginosa | >64 | Carbapenems, fluoroquinolones |
The compound exhibits bacteriostatic action against VRE at 16 µg/mL by interfering with cell membrane integrity without inducing hemolysis in mammalian erythrocytes at therapeutic concentrations. However, its limited activity against Gram-negative pathogens like Pseudomonas aeruginosa (MIC >64 µg/mL) suggests susceptibility to efflux pumps or permeability barriers. Structure-activity studies indicate the difluorination pattern optimizes antibacterial efficacy while reducing susceptibility to enzymatic degradation by bacterial hydrolases .
The compound demonstrates significant neuromodulatory potential through balanced dopaminergic and serotonergic receptor interactions. Molecular docking reveals high-affinity binding (K~i~ = 12.3 nM) to dopamine D~2~ receptors via the protonated piperazine nitrogen forming a salt bridge with Asp114 in the orthosteric binding pocket. Concurrently, the fluorophenyl groups engage in π-π stacking with Phe residues in transmembrane helices of serotonin 5-HT~1A~ receptors (K~i~ = 18.7 nM), enabling dual receptor modulation [4] [9].
This balanced affinity translates to functional neuroprotection in Alzheimer's disease models. The compound activates TRPC6 (Transient Receptor Potential Canonical 6) channels with EC~50~ = 280 nM, restoring neuronal store-operated calcium entry (nSOCE) impaired by amyloid-β oligomers. TRPC6 activation triggers CREB phosphorylation and upregulates synaptic proteins (PSD-95, synaptophysin), reversing dendritic spine loss in hippocampal neurons by 78% at 10 µM. Crucially, its fluorinated structure enhances blood-brain barrier permeability (Pe = 8.7 × 10^−6 cm/s in PAMPA-BBB assay) compared to non-fluorinated analogs, enabling central activity [4].
This acetamide derivative overcomes azole resistance in Candida species through dual mechanisms: direct lanosterol 14α-demethylase inhibition and efflux pump suppression. The difluorophenyl group occupies the heme-binding site of CYP51 (binding energy = -9.2 kcal/mol), competitively inhibiting ergosterol biosynthesis. Simultaneously, the fluorophenylpiperazine moiety disrupts ATP hydrolysis in CDR1 efflux pumps, reducing fluconazole efflux by 6.3-fold at ¼ MIC concentrations .
Table 2: Antifungal Activity Against Resistant Candida Strains
Candida Species | Fluconazole MIC (µg/mL) | Compound MIC (µg/mL) | Efflux Inhibition |
---|---|---|---|
C. albicans (Azole-R) | >128 | 16 | 5.8-fold |
C. glabrata (CDR1+++) | 64 | 32 | 4.2-fold |
R. mucilaginosa | 8 | ≤25 | 7.1-fold |
Notably, the compound achieves MIC ≤25 µg/mL against Rhodotorula mucilaginosa, outperforming fluconazole. Chemosensitization assays demonstrate 256-fold reduction in fluconazole MIC when combined at subinhibitory concentrations (2 µg/mL), confirming efflux pump disruption. The 2,5-difluoro configuration enhances membrane targeting through increased dipole moment (4.7 Debye), promoting accumulation in fungal membranes [4].
Structural optimization yields exceptional D~2~/5-HT~1A~ binding ratios (D~2~ K~i~ = 0.38 nM; 5-HT~1A~ K~i~ = 1.42 nM), translating to potent antipsychotic efficacy with minimal extrapyramidal effects. In vivo studies show 82% reduction in apomorphine-induced climbing behavior (dopamine-dependent) at 1 mg/kg IP, comparable to haloperidol. Crucially, catalepsy onset occurs only at 12-fold higher doses (ED~50~ = 12.1 mg/kg), indicating a wide therapeutic window. This favorable profile stems from the 4-fluorophenylpiperazine's preferential interaction with serotonin receptors in cortical-limbic pathways, counteracting striatal D~2~ blockade [9].
The 2,5-difluorophenylacetamide group enables optimal D~2~ receptor residence time (t~1/2~ = 42 min), balancing sustained receptor occupancy with reversible binding. Metabolic studies reveal the difluoro pattern reduces CYP2D6-mediated dealkylation, prolonging plasma half-life (t~1/2~ = 8.7 h) while avoiding toxic metabolites. This pharmacokinetic profile supports once-daily dosing for schizophrenia management without dose-related motor side effects .
Structural modifications unlock potent kinase inhibition, particularly against FLT3 (FMS-like tyrosine kinase 3) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). The fluorinated phenyl rings engage in halogen bonding with kinase hinge regions: the 4-fluorophenyl group forms a critical C-F...H-N interaction with Cys828 in FLT3 (K~d~ = 38 nM), while the 2,5-difluorophenylacetamide occupies a hydrophobic pocket near the DFG motif, stabilizing the inactive conformation. This dual targeting inhibits autophosphorylation (IC~50~ = 11 nM for FLT3-ITD mutant) and downstream STAT5 signaling [3] .
Table 3: Kinase Inhibition Selectivity Profile
Kinase Target | IC₅₀ (nM) | Cellular Effect | Therapeutic Implication |
---|---|---|---|
FLT3 (ITD mutant) | 11 | Blocks p-STAT5, induces apoptosis | Acute myeloid leukemia |
VEGFR-2 | 29 | Inhibits endothelial proliferation | Anti-angiogenic therapy |
PDGFR-β | 142 | Modulates stromal signaling | Tumor microenvironment targeting |
c-Kit | >1000 | Minimal inhibition | Reduced off-target toxicity |
In MV4-11 leukemia cells (FLT3-ITD+), the compound induces G~1~ arrest (EC~50~ = 85 nM) and apoptosis via caspase-3 activation. Molecular dynamics simulations confirm the difluoroacetamide backbone enhances water displacement from the ATP-binding pocket, improving binding entropy (ΔG~bind~ = -45.2 kcal/mol). This selectivity profile minimizes off-target effects against c-Kit (IC~50~ >1000 nM), reducing potential cardiotoxicity [3] .
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7